



Crystal Structure of 2-bromo-N(phenyl)acetamide Derivatives: A Technical Overview

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Compound of Interest

2-bromo-N-(2,4difluorophenyl)acetamide

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This technical guide provides an in-depth analysis of the crystal structure of 2-bromo-N-(phenyl)acetamide derivatives, with a focus on compounds featuring di- and mono-fluorinated phenyl rings. While the crystal structure for **2-bromo-N-(2,4-difluorophenyl)acetamide** is not publicly available in the searched crystallographic databases, this document summarizes the crystallographic data for closely related analogues. The presented data offers valuable insights into the conformational properties, intermolecular interactions, and crystal packing of this class of compounds, which is crucial for rational drug design and development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 2-bromo-N-(phenyl)acetamide derivatives, allowing for a comparative analysis of their solid-state structures.



Co mp oun d Na me	For mul a	Mol ar Mas s (g/m ol)	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	V (ų)	Z
2- (4- Bro mop hen yl)- N- (3,4- diflu orop hen yl)a ceta mid e	C14 H10 BrF2 NO	326. 14	Orth orho mbi c	P21 2121	4.91 36	6.02 18	42.5 14	90	90	90	125 7.96	4
2,2- Dibr omo -N- (4- fluor oph enyl)ace tami de	C8H 6Br2 FN O	310. 96	Mon oclin ic	P21/ c	9.74 6	10.9 80	9.42 6	90	96.3 3	90	100 2.5	4
2- Bro mo- N-	C ₈ H ₇ Br ₂ NO	292. 97	Mon oclin ic	P21/ n	4.49 87	23.1 52	9.10 98	90	99.7 13	90	935. 22	4



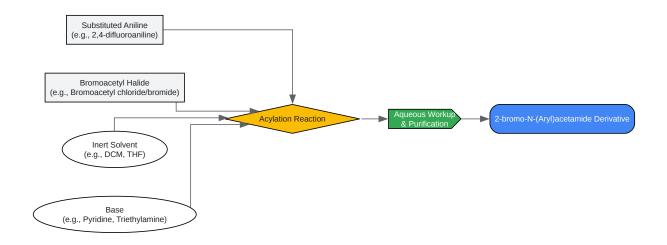
(4bro mop hen yl)a ceta mid e

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis of these derivatives generally follow established procedures in synthetic chemistry and crystallography.

General Synthesis of N-(Aryl)acetamide Derivatives

The synthesis of N-aryl acetamide derivatives is typically achieved through the reaction of a substituted aniline with an appropriate acyl halide or carboxylic acid. For the compounds listed, a general synthetic pathway is illustrated below.



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A general workflow for the synthesis of 2-bromo-N-(aryl)acetamide derivatives.

Detailed Protocol for 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Synthesis: A mixture of 4-bromophenylacetic acid and 3,4-difluoroaniline is treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). A catalytic amount of a base, for instance, 4-dimethylaminopyridine (DMAP), may also be added. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is filtered, and the filtrate is washed successively with dilute acid, base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure acetamide derivative.[1]

Single-Crystal X-ray Diffraction

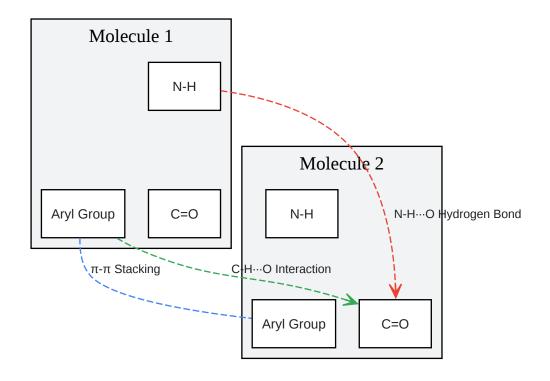
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. The data collection is performed at a specific temperature (e.g., 173 K or 293 K) using a specific radiation source (e.g., Cu Kα or Mo Kα). The collected data is then processed, which includes cell refinement, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-bromo-N-(phenyl)acetamide derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amide group (-CONH-) is a key functional group that facilitates the formation of these interactions.





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Key intermolecular interactions in the crystal packing of N-arylacetamides.

In the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains.[1][2] Additionally, weaker C—H···O and C—H···F interactions contribute to the stability of the crystal packing.[1] Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the molecules are organized into supramolecular chains along the c-axis through N—H···O hydrogen bonds.[3] In the case of 2,2-dibromo-N-(4-fluorophenyl)acetamide, both C—H···O and N—H···O hydrogen bonds are observed, which link the molecules into chains.[4]

The presence of halogen atoms (Br and F) in these molecules can also lead to halogen bonding and other weak intermolecular interactions, which can influence the overall crystal packing and, consequently, the physicochemical properties of the solid state. A thorough understanding of these interactions is vital for crystal engineering and the design of new materials with desired properties.



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